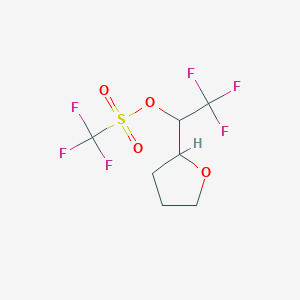
2-エトキシ-5-ホルミルフェニルボロン酸
概要
説明
2-Ethoxy-5-formylphenylboronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative characterized by the presence of an ethoxy group and a formyl group attached to a phenyl ring
科学的研究の応用
2-Ethoxy-5-formylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
Target of Action
The primary target of 2-Ethoxy-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2-Ethoxy-5-formylphenylboronic acid acts as a boron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-5-formylphenylboronic acid. This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests it is readily involved in chemical transformations .
Result of Action
The action of 2-Ethoxy-5-formylphenylboronic acid results in the formation of carbon-carbon bonds via the SM coupling reaction . This is a critical process in the synthesis of various organic compounds .
Action Environment
The action of 2-Ethoxy-5-formylphenylboronic acid is influenced by the reaction conditions of the SM coupling. The reaction is known for its mild and functional group tolerant conditions, making the organoboron reagents like 2-Ethoxy-5-formylphenylboronic acid environmentally benign .
生化学分析
Biochemical Properties
2-Ethoxy-5-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and research .
Cellular Effects
2-Ethoxy-5-formylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions . The compound’s ability to form covalent bonds with biomolecules allows it to modulate cellular activities and potentially serve as a tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of 2-Ethoxy-5-formylphenylboronic acid involves its interaction with biomolecules through the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxy-5-formylphenylboronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-Ethoxy-5-formylphenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
2-Ethoxy-5-formylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are essential for understanding the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Ethoxy-5-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research .
Subcellular Localization
The subcellular localization of 2-Ethoxy-5-formylphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The compound’s ability to target specific subcellular locations makes it a valuable tool for studying cellular mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-formylphenylboronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of 2-Ethoxy-5-formylphenylboronic acid may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 2-Ethoxy-5-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: 2-Ethoxy-5-carboxyphenylboronic acid.
Reduction: 2-Ethoxy-5-hydroxymethylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner used.
類似化合物との比較
- 2-Formyl-5-methoxyphenylboronic acid
- 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
- 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid
- 2-Chloro-5-methylphenylboronic acid
Comparison: 2-Ethoxy-5-formylphenylboronic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
特性
IUPAC Name |
(2-ethoxy-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKQQWBMKEDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678476 | |
| Record name | (2-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003042-92-9 | |
| Record name | (2-Ethoxy-5-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



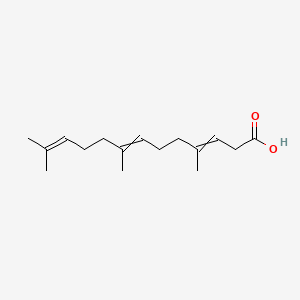
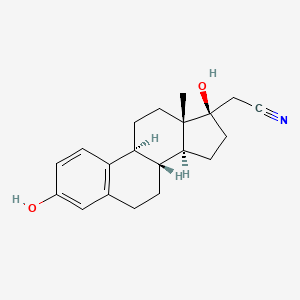
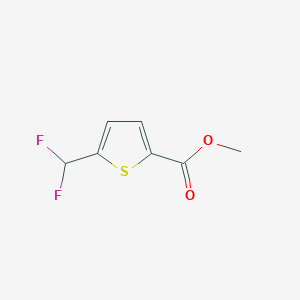
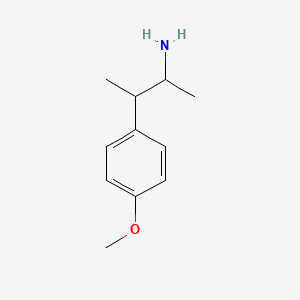
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
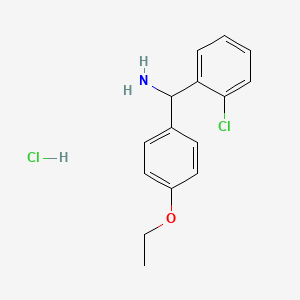
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
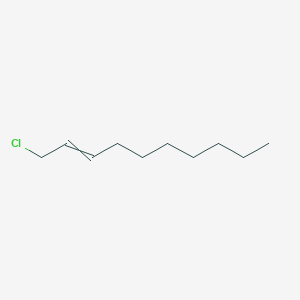

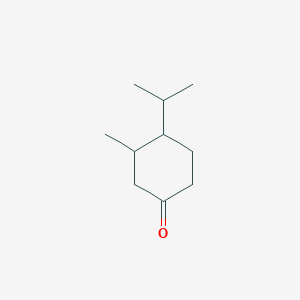
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
